3-bromo-N-[(4-butylphenyl)carbamothioyl]-4-methoxybenzamide
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Overview
Description
3-bromo-N-[(4-butylphenyl)carbamothioyl]-4-methoxybenzamide is a chemical compound with the molecular formula C19H21BrN2O2S.
Preparation Methods
The synthesis of 3-bromo-N-[(4-butylphenyl)carbamothioyl]-4-methoxybenzamide typically involves a multi-step process. One common method includes the following steps:
Carbamothioylation: The addition of a carbamothioyl group to the compound.
These reactions are usually carried out under controlled conditions, with specific reagents and catalysts to ensure the desired product is obtained .
Chemical Reactions Analysis
3-bromo-N-[(4-butylphenyl)carbamothioyl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-bromo-N-[(4-butylphenyl)carbamothioyl]-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-bromo-N-[(4-butylphenyl)carbamothioyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of cell death .
Comparison with Similar Compounds
3-bromo-N-[(4-butylphenyl)carbamothioyl]-4-methoxybenzamide can be compared with other similar compounds, such as:
- 3-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide
- 3-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-4-ethoxybenzamide
Properties
IUPAC Name |
3-bromo-N-[(4-butylphenyl)carbamothioyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2S/c1-3-4-5-13-6-9-15(10-7-13)21-19(25)22-18(23)14-8-11-17(24-2)16(20)12-14/h6-12H,3-5H2,1-2H3,(H2,21,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYKGGQEYQUKJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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